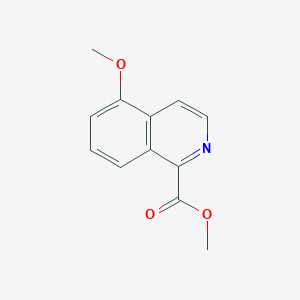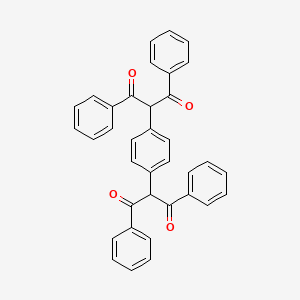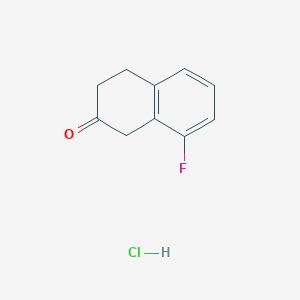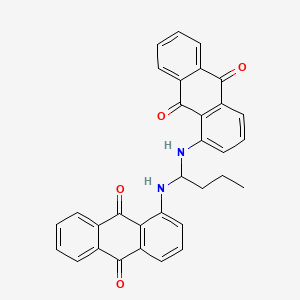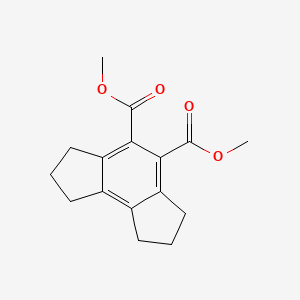
9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- is a chemical compound with the molecular formula C16H12Cl2N2O2. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals
準備方法
The synthesis of 9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- typically involves the reaction of 9,10-anthraquinone with chlorinating agents to introduce chlorine atoms at the 2 and 3 positions. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
化学反応の分析
9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as thiols or amines, to create a variety of derivatives
科学的研究の応用
9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- involves its interaction with biological macromolecules. In medicinal applications, it can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication . This disruption can lead to cell death, making it a potential candidate for anticancer therapies.
類似化合物との比較
9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- can be compared with other anthraquinone derivatives such as:
Mitoxantrone: A chemotherapeutic agent with a similar structure but different substituents, leading to distinct biological activities.
Ametantrone: Another anthraquinone derivative used in cancer treatment, differing in the position and type of substituents.
1,8-Dichloro-9,10-anthraquinone: A compound with chlorine atoms at different positions, affecting its chemical reactivity and applications. The uniqueness of 9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
72918-26-4 |
|---|---|
分子式 |
C16H12Cl2N2O2 |
分子量 |
335.2 g/mol |
IUPAC名 |
2,3-dichloro-1,4-bis(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-19-13-9-10(14(20-2)12(18)11(13)17)16(22)8-6-4-3-5-7(8)15(9)21/h3-6,19-20H,1-2H3 |
InChIキー |
HBXFQISVGNEFQU-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)NC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13132329.png)
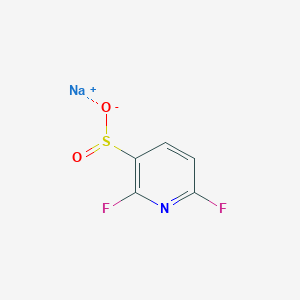



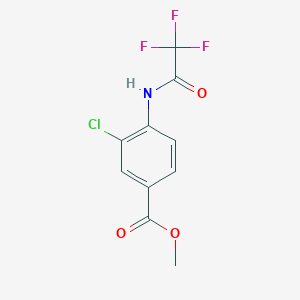
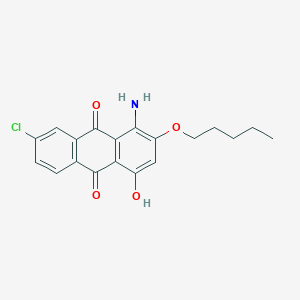
![1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-](/img/structure/B13132375.png)
